
Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. This compound is characterized by the substitution of a p-toluenesulfonyl group at the 6th position of one of the glucose units. It is widely used as a biochemical reagent and has applications in various fields of life sciences research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with p-toluenesulfonyl chloride (p-TsCl) in an alkaline aqueous solution. The reaction is carried out under controlled conditions to ensure selective substitution at the C6 position of the beta-cyclodextrin . The process can be enhanced using ultrasound-assisted methods, which significantly reduce the reaction time and improve the yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high purity and yield. The product is then purified using techniques such as recrystallization and chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin undergoes various chemical reactions, including nucleophilic substitution, where the p-toluenesulfonyl group can be replaced by other nucleophiles. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield an amino-substituted beta-cyclodextrin derivative, while reaction with a thiol can produce a thio-substituted derivative .
Aplicaciones Científicas De Investigación
Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin involves the formation of inclusion complexes with hydrophobic guest molecules. The hydrophobic cavity of the beta-cyclodextrin encapsulates the guest molecule, enhancing its solubility and stability. This property is exploited in drug delivery systems to improve the bioavailability of poorly soluble drugs .
Comparación Con Compuestos Similares
Similar Compounds
Mono-(6-Amino)-Beta-cyclodextrin: Similar to Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin but with an amino group at the 6th position.
Mono-(6-Thio)-Beta-cyclodextrin: Contains a thiol group at the 6th position.
Mono-(6-Iodo)-Beta-cyclodextrin: Features an iodine atom at the 6th position.
Uniqueness
This compound is unique due to its ability to undergo selective nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various functionalized beta-cyclodextrin derivatives. Its ability to form stable inclusion complexes also sets it apart from other derivatives .
Propiedades
IUPAC Name |
[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O37S/c1-13-2-4-14(5-3-13)87(70,71)72-12-21-42-28(62)35(69)49(79-21)85-41-20(11-55)77-47(33(67)26(41)60)83-39-18(9-53)75-45(31(65)24(39)58)81-37-16(7-51)73-43(29(63)22(37)56)80-36-15(6-50)74-44(30(64)23(36)57)82-38-17(8-52)76-46(32(66)25(38)59)84-40-19(10-54)78-48(86-42)34(68)27(40)61/h2-5,15-69H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYLJCBFCXEADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O37S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
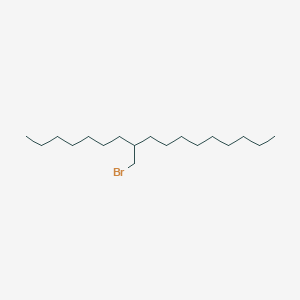
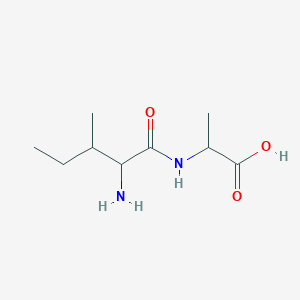
![4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12504111.png)
![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-enoic acid](/img/structure/B12504115.png)
![Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carbohydrazide](/img/structure/B12504121.png)

![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B12504145.png)
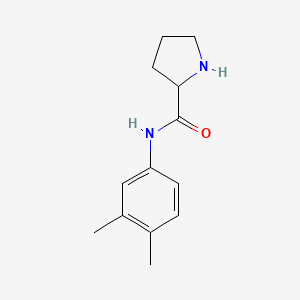

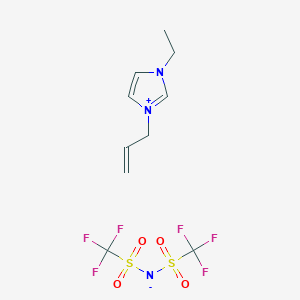
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504180.png)
![N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12504181.png)
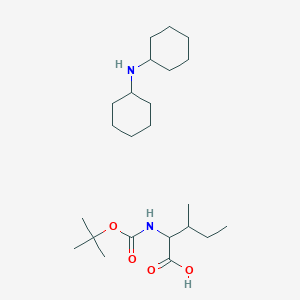
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B12504187.png)
